![molecular formula C14H14N2O B1352418 N-(3-aminophenyl)-4-methylbenzamide CAS No. 613656-89-6](/img/structure/B1352418.png)
N-(3-aminophenyl)-4-methylbenzamide
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Overview
Description
“N-(3-aminophenyl)-4-methylbenzamide” is a chemical compound that is of interest in various fields of chemistry and pharmacology . It is a crucial building block of many drug candidates .
Synthesis Analysis
The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in a wide range of highly enantioenriched amines .
Molecular Structure Analysis
The molecular structure of compounds similar to “N-(3-aminophenyl)-4-methylbenzamide” is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a butanamide moiety . The presence of different substituents on the phenyl ring and the butanamide part of the molecule can significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving compounds like “N-(3-aminophenyl)-4-methylbenzamide” are likely to be centered around the amine functionality . The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-aminophenyl)-4-methylbenzamide” would be influenced by its functional groups . The amine group can engage in hydrogen bonding, which could affect the compound’s solubility and boiling point . The presence of a phenyl ring could contribute to the compound’s UV absorption characteristics .
Scientific Research Applications
Mass Spectrometry Analysis
N-(3-aminophenyl)-4-methylbenzamide could potentially be used in mass spectrometry to study the fragmentation patterns of protonated benzamides. This can help in identifying positional isomers and understanding the ortho and meta effects in aromatic compounds .
Synthesis of Schiff Bases
This compound may serve as a precursor in the synthesis of Schiff bases, which are valuable in various chemical reactions and have applications in dyeing, pigments, and as indicators .
Molecular Structure Elucidation
With its aminophenyl group, N-(3-aminophenyl)-4-methylbenzamide might be used in molecular structure studies using techniques like Density Functional Theory (DFT) to predict vibrational modes and molecular conformations .
Safety and Hazards
Future Directions
The future directions for “N-(3-aminophenyl)-4-methylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, given its role as a crucial building block of many drug candidates . Additionally, new synthetic approaches that do not require activation of the carboxylic acid with a stoichiometric reagent could be explored .
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
Compounds with similar structures have been found to induce cell death by concomitant induction of apoptosis and autophagy
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-aminophenyl)-4-methylbenzamide. For instance, pH can influence protein activity, proton gradient maintenance, and nutrient availability . .
properties
IUPAC Name |
N-(3-aminophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVIOCGFMOIHPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411770 |
Source
|
Record name | N-(3-aminophenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-4-methylbenzamide | |
CAS RN |
613656-89-6 |
Source
|
Record name | N-(3-aminophenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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